molecular formula C8H5F3O3 B1645739 2,3,6-Trifluoromandelic acid

2,3,6-Trifluoromandelic acid

Cat. No.: B1645739
M. Wt: 206.12 g/mol
InChI Key: HMTUCCBYVTVVKU-UHFFFAOYSA-N
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Description

2,3,6-Trifluoromandelic acid is a fluorinated derivative of mandelic acid (α-hydroxy phenylacetic acid), distinguished by three fluorine atoms substituted at the 2-, 3-, and 6- positions of the benzene ring. This structural modification enhances its physicochemical properties, including acidity and lipophilicity, which are critical for applications in pharmaceuticals and agrochemicals.

For example, 2,3,6-trichloromandelic acid is synthesized from 2,3,6-trichlorobenzaldehyde via hydroxylation and oxidation steps . Substituting chlorine with fluorine would likely involve fluorinated benzaldehyde precursors and specialized reagents to achieve regioselective fluorination.

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

2-hydroxy-2-(2,3,6-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H5F3O3/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

HMTUCCBYVTVVKU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C(C(=O)O)O)F)F

Canonical SMILES

C1=CC(=C(C(=C1F)C(C(=O)O)O)F)F

Origin of Product

United States

Chemical Reactions Analysis

(a) Dakin–West-Type Trifluoromethylation

2,3,6-Trifluoromandelic acid can undergo trifluoromethylation via modified Dakin–West conditions. In a representative protocol:

  • Reagents : Trifluoroacetic anhydride (TFAA), pyridine, toluene.

  • Conditions : 40–80°C, 3 hours.

  • Mechanism : Decarboxylative acylation forms a trifluoromethyl ketone intermediate (e.g., 3,3,3-trifluoro-1-(2,3,6-trifluorophenyl)-2-hydroxypropan-1-one) with CO2_2 evolution .

Starting MaterialProductYield (%)Reference
This compoundTrifluoromethyl ketone85–90

(b) Pd-Catalyzed C–H Functionalization

The electron-withdrawing fluorine substituents enable regioselective Pd-catalyzed C–H bond activation. For example:

  • Arylation : Using Pd(OAc)2_2/AgOAc in hexafluoroisopropanol (HFIP) at 100°C .

  • Iodination : Electrophilic iodination with N-iodosuccinimide (NIS) under similar conditions .

SubstrateCoupling PartnerProductYield (%)Selectivity (mono:di)
This compoundArylboronic acidortho-Arylated derivative77–89>20:1

(a) Oxidation to α-Keto Acid

Controlled oxidation with ferrate ion (FeO42_4^{2-}) in alkaline media yields 2,3,6-trifluorophenylglyoxylic acid. Kinetic studies show:

  • Deuterium Kinetic Isotope Effect (KIE) : kH/kD=2.8k_H/k_D = 2.8, indicating rate-determining α-hydrogen abstraction .

  • Activation Energy : Ea=72.4kJ/molE_a = 72.4 \, \text{kJ/mol}, lower than non-fluorinated analogs due to fluorine’s electron-withdrawing effect .

(b) Reductive Decarboxylation

Hydrogenolysis over Pd/C in acidic conditions removes the carboxyl group, forming 2,3,6-trifluorophenylethanol:

  • Conditions : H2_2 (1 atm), HCl/EtOH, 50°C.

  • Yield : 68–75% .

(b) Amide Formation

Coupling with amines using EDCI/HOBt:

  • Substrates : Primary amines (e.g., glycine methyl ester, aniline).

  • Yields : 65–78%.

Ester/Amide TypePartnerYield (%)
Methyl esterMethanol92
BenzylamideBenzylamine75

Coordination Chemistry

The hydroxyl and carboxyl groups enable chelation with transition metals:

  • Cu(II) Complexes : Forms stable complexes with Cu(OAc)2_2 in ethanol, used in asymmetric catalysis (e.g., Friedel–Crafts reactions) .

  • Pd(II) Intermediates : Key in cross-coupling reactions, stabilized by fluorine’s σ-donor/π-acceptor properties .

Stability and Reactivity Trends

  • pH-Dependent Hydrolysis : Rapid decarboxylation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C via loss of CO2_2 and HF.

Comparison with Similar Compounds

2,3,6-Trichloromandelic Acid

Structural Differences :

  • Substituents : Chlorine (Cl) at 2-, 3-, and 6-positions vs. fluorine (F) in the trifluoro analog.
  • Electronegativity : Fluorine is more electronegative (4.0 vs. 3.0 for Cl), leading to stronger electron-withdrawing effects.

Physicochemical Properties :

Property 2,3,6-Trifluoromandelic Acid (Inferred) 2,3,6-Trichloromandelic Acid
Melting Point Likely <87°C (lower due to F's smaller size) 87–89°C
Acidity (pKa) Higher (F enhances acidity) Moderate (Cl less electronegative)
Solubility Improved in organic solvents Lower due to Cl's bulkiness

2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)

Structural Differences :

  • Backbone : Benzoic acid (carboxylic acid directly attached to benzene) vs. mandelic acid (α-hydroxy phenylacetic acid).

2,4-Dichlorophenoxyacetic Acid (2,4-D)

Structural Differences :

  • Substituents: Chlorine at 2- and 4-positions on a phenoxyacetic acid backbone vs. fluorine on mandelic acid.

Functional Comparison :

  • 2,4-D : Broad-spectrum herbicide targeting broadleaf weeds via auxin-like growth disruption .
  • This compound : The hydroxy group may enable chelation or interaction with metal-dependent enzymes, while fluorine enhances bioavailability.

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Melting Point (°C) pKa (Approx.) Key Applications
This compound ~80–85 (Inferred) ~2.5–3.0 Pharmaceuticals, Agrochemicals
2,3,6-Trichloromandelic Acid 87–89 ~3.0–3.5 Synthetic intermediate
2,3,6-TBA 156–158 ~1.8–2.2 Herbicide
2,4-D 140–142 ~2.7–2.8 Herbicide

Table 2: Market and Regulatory Status

Compound Trade Names Regulatory Status Market Use
2,3,6-TBA Benzac, Trysben Approved for foreign use Herbicide
2,4-D Weed B Gon Globally regulated Broadleaf weed control
This compound N/A Under research Drug development

Research and Development Insights

  • Synthesis Challenges : Fluorination reactions require specialized reagents (e.g., DAST or Selectfluor), increasing production costs compared to chlorinated analogs .
  • Biological Efficacy : Fluorine’s small size and high electronegativity may enhance penetration into cellular targets, as seen in fluorinated pharmaceuticals like anti-inflammatory agents .
  • Environmental Impact : Chlorinated herbicides (e.g., 2,3,6-TBA) face scrutiny over persistence in soil, whereas fluorinated compounds may degrade more readily .

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